Geniposide

Anti-inflammatory Cyclooxygenase inhibition Iridoid glycosides

Geniposide (CAS 169799-41-1) is a high-purity iridoid glycoside isolated from Gardenia jasminoides. Unlike its analogs, its potent hydrolyzed COX-1 inhibition (IC₅₀ 5.37 μM, vs. aucubin 68.9 μM) makes it essential for mechanistic inflammation studies. Its hepatoprotective profile with low mitochondrial toxicity distinguishes it from genipin, enabling safe, long-term in vivo liver injury models. For neuroregeneration research, geniposide stimulates neurite outgrowth at 0.1 μg/mL in PC12h cells. As a validated QC marker with defined pharmacokinetics (Cₘₐₓ 0.145 μg/mL), it ensures reproducible batch analysis. Procure ≥98% HPLC purity powder, store at -20°C for reliable outcomes.

Molecular Formula C17H24O10
Molecular Weight 388.4 g/mol
CAS No. 169799-41-1
Cat. No. B1672800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeniposide
CAS169799-41-1
Synonymsgeniposide
jasminoidin
Molecular FormulaC17H24O10
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1
InChIKeyIBFYXTRXDNAPMM-BVTMAQQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Geniposide Procurement Guide: Key Specifications and Analytical Considerations


Geniposide (CAS 169799-41-1) is an iridoid glycoside primarily isolated from Gardenia jasminoides Ellis (Rubiaceae), with a molecular formula of C17H24O10 and molecular weight of 388.37 g/mol . It serves as a major bioactive constituent in traditional medicinal formulations and is widely utilized as a reference standard in phytochemical analysis, pharmacological research, and drug development . Its biological profile includes documented anti-inflammatory, hepatoprotective, neuroprotective, and antidiabetic activities, making it a compound of interest for both academic and industrial applications . For procurement purposes, purity specifications typically exceed 98% (HPLC), with recommended storage conditions of -20°C for lyophilized powder and -80°C for stock solutions .

Why Geniposide Cannot Be Substituted with Other Iridoid Glycosides


Within the iridoid glycoside class, compounds such as genipin (the aglycone), geniposidic acid, aucubin, catalpol, and gardenoside exhibit distinct pharmacological profiles despite structural similarities . Direct substitution of geniposide with these analogs is not scientifically valid due to: (1) divergent enzyme inhibition profiles, as demonstrated in COX-1/COX-2 assays where hydrolyzed geniposide shows IC50 values of 5.37 μM (COX-1) while hydrolyzed aucubin shows 68.9 μM ; (2) variable pro-drug activation requirements, where glycosidic hydrolysis is necessary for activity ; and (3) differential in vivo pharmacokinetics, with Cmax values for geniposide (0.145 μg/mL) differing significantly from related compounds . These quantitative differences preclude generic substitution and necessitate compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation of Geniposide from Closest Analogs: A Head-to-Head Evidence Review


Geniposide vs. Genipin: Divergent COX-1/COX-2 Inhibitory Profiles in Hydrolyzed Form

Hydrolyzed geniposide (H-geniposide) exhibits selective COX-1 inhibition with an IC50 of 5.37 μM, whereas hydrolyzed aucubin (H-aucubin) shows preferential COX-2 inhibition (IC50 8.83 μM) and weaker COX-1 activity (IC50 68.9 μM) . Notably, the aglycone genipin shows no inhibitory activity in these in vitro COX assays, demonstrating that glycosidic hydrolysis is required but not sufficient for activity . This profile contrasts with genipin's documented anti-inflammatory effects in carrageenan-induced rat paw edema, where it outperformed geniposide , highlighting context-dependent efficacy.

Anti-inflammatory Cyclooxygenase inhibition Iridoid glycosides

Geniposide vs. Genipin: Cytotoxicity and Apoptosis Induction in HepG2 Cells

In HepG2 hepatoma cells, genipin demonstrates significantly greater cytotoxicity than geniposide, with MTT assays showing dose-dependent cell death at lower concentrations . Genipin induces mitochondrial apoptosis via Bcl-2 family protein modulation and caspase-3/-9 activation, while geniposide and geniposidic acid show markedly attenuated apoptotic effects . Specifically, geniposide and geniposidic acid retain anti-inflammatory capacity (iNOS suppression) without inducing oxidative stress or superoxide dismutase inhibition, a liability observed with genipin .

Hepatotoxicity Apoptosis Mitochondrial pathway

Geniposide vs. Genipin and Aucubin: Differential TNF-α Suppression and NO Production

Hydrolyzed geniposide suppresses TNF-α formation with an IC50 of 58.2 μM, while hydrolyzed aucubin is more potent (IC50 11.2 μM) and hydrolyzed catalpol is intermediate (IC50 33.3 μM) . For nitric oxide (NO) production, only hydrolyzed aucubin exhibits significant suppression (IC50 14.1 μM), whereas hydrolyzed geniposide shows no measurable activity . This pattern demonstrates that anti-inflammatory mechanisms are compound-specific and not interchangeable across the iridoid class.

TNF-α inhibition Nitric oxide Anti-inflammatory

Geniposide vs. Genipin and Geniposidic Acid: Comparative Pharmacokinetics in Rat Plasma

Following oral administration of crude Gardeniae Fructus extract in rats, geniposide exhibits a Cmax of 0.145 ± 0.251 μg/mL and a Tmax of 0.50 ± 0.00 h, while genipin is not detected in plasma after administration of some processed extracts . Geniposidic acid shows different pharmacokinetic behavior, with processing methods significantly altering exposure . Additionally, geniposide demonstrates prolonged choleretic action (1 g/kg intraduodenal) compared to genipin's fast action (50 mg/kg) , highlighting distinct in vivo handling.

Pharmacokinetics Bioavailability LC-MS/MS

Geniposide vs. Gardenoside and Genipin Gentiobioside: Neuroprotective and Neuritogenic Activity

In PC12h cells, geniposide induces neurite outgrowth at concentrations as low as 0.1 μg/mL, with its hydrolysate (genipin) showing an ED50 of 0.7 μM . Among nine iridoid glycosides from Gardenia fruits, genipin gentiobioside exhibits the greatest anti-acetylcholinesterase (AChE) activity (60.23 ± 2.12% inhibition) and antiamnesic effects (ca. 2-fold enhancement vs. untreated control), while geniposide shows comparatively weaker AChE inhibition . This suggests that structural modifications (e.g., gentiobioside moiety) significantly enhance neuroactivity.

Neuroprotection Neurite outgrowth PC12 cells

Optimal Use Cases for Geniposide Based on Comparative Evidence


COX-1 Selective Anti-Inflammatory Research

Geniposide is the preferred iridoid for studies requiring selective COX-1 inhibition, as demonstrated by its IC50 of 5.37 μM in hydrolyzed form, outperforming aucubin (68.9 μM) and genipin (no activity) . Researchers should employ β-glucosidase pretreatment to activate the compound, and compare results against H-loganin (IC50 3.55 μM) as a positive control. This scenario is ideal for mechanistic studies in inflammation models where COX-1 plays a primary role .

Hepatoprotection Studies with Reduced Cytotoxicity Risk

For investigations of hepatic protection or drug-induced liver injury, geniposide offers a favorable safety margin compared to its aglycone genipin, which induces mitochondrial apoptosis at lower concentrations . Geniposide retains anti-inflammatory activity (iNOS suppression) without inhibiting superoxide dismutase or inducing oxidative stress . This makes it suitable for long-term in vivo studies or co-treatment models where apoptosis would confound results .

Neurite Outgrowth and Neuronal Differentiation Assays

Geniposide is a validated tool for studying neurite outgrowth in PC12h cells, with activity at concentrations as low as 0.1 μg/mL . Its hydrolysate (genipin) shows a clear dose-response (ED50 0.7 μM), enabling precise quantification of neuronal differentiation effects . This application is particularly relevant for neuroregeneration and developmental neuroscience research, where direct comparison with gardenoside or catalpol may be warranted .

Reference Standard for Quality Control of Gardenia-Based Formulations

Geniposide serves as a key marker compound for HPLC-based quality control of Gardenia jasminoides extracts and traditional Chinese medicine formulations . Its distinct pharmacokinetic profile (Cmax 0.145 μg/mL, Tmax 0.5 h) and stability under defined storage conditions (-20°C, 36 months lyophilized) make it an ideal reference standard for analytical method validation and batch-to-batch consistency testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geniposide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.